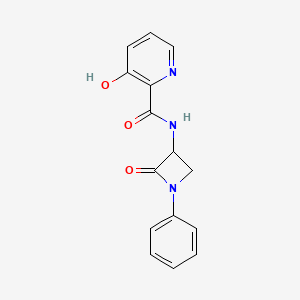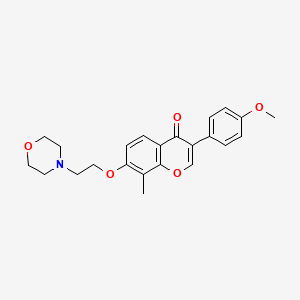
3-(4-Methoxyphenyl)-8-methyl-7-(2-morpholin-4-ylethoxy)chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenyl)-8-methyl-7-(2-morpholin-4-ylethoxy)chromen-4-one, also known as LY294002, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K), a key enzyme involved in various cellular processes, including cell growth, proliferation, and survival.
Wirkmechanismus
3-(4-Methoxyphenyl)-8-methyl-7-(2-morpholin-4-ylethoxy)chromen-4-one exerts its effects by inhibiting the activity of PI3K, a key enzyme involved in the PI3K/Akt/mTOR signaling pathway. This pathway is involved in various cellular processes, including cell growth, proliferation, and survival. By inhibiting PI3K, 3-(4-Methoxyphenyl)-8-methyl-7-(2-morpholin-4-ylethoxy)chromen-4-one blocks the downstream activation of Akt and mTOR, leading to a decrease in cell proliferation and survival.
Biochemical and Physiological Effects:
3-(4-Methoxyphenyl)-8-methyl-7-(2-morpholin-4-ylethoxy)chromen-4-one has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, 3-(4-Methoxyphenyl)-8-methyl-7-(2-morpholin-4-ylethoxy)chromen-4-one has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in tumor growth. In inflammation, 3-(4-Methoxyphenyl)-8-methyl-7-(2-morpholin-4-ylethoxy)chromen-4-one has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. In neurodegenerative diseases, 3-(4-Methoxyphenyl)-8-methyl-7-(2-morpholin-4-ylethoxy)chromen-4-one has been shown to protect against neuronal damage and improve cognitive function. In metabolic disorders, 3-(4-Methoxyphenyl)-8-methyl-7-(2-morpholin-4-ylethoxy)chromen-4-one has been shown to regulate glucose metabolism and improve insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-Methoxyphenyl)-8-methyl-7-(2-morpholin-4-ylethoxy)chromen-4-one has several advantages for lab experiments, including its potency as a PI3K inhibitor, its ability to inhibit the downstream activation of Akt and mTOR, and its well-established role in various cellular processes. However, there are also some limitations to using 3-(4-Methoxyphenyl)-8-methyl-7-(2-morpholin-4-ylethoxy)chromen-4-one in lab experiments, including its potential off-target effects, the need for appropriate controls, and the potential for variability in response across different cell types and tissues.
Zukünftige Richtungen
There are several future directions for research on 3-(4-Methoxyphenyl)-8-methyl-7-(2-morpholin-4-ylethoxy)chromen-4-one, including investigating its potential as a therapeutic agent in various diseases, identifying its potential off-target effects, and developing more specific and potent PI3K inhibitors. Additionally, further studies are needed to elucidate the mechanisms underlying the effects of 3-(4-Methoxyphenyl)-8-methyl-7-(2-morpholin-4-ylethoxy)chromen-4-one in different cell types and tissues and to identify potential biomarkers of response to this compound. Overall, the continued investigation of 3-(4-Methoxyphenyl)-8-methyl-7-(2-morpholin-4-ylethoxy)chromen-4-one has the potential to lead to the development of novel therapies for a range of diseases.
Synthesemethoden
3-(4-Methoxyphenyl)-8-methyl-7-(2-morpholin-4-ylethoxy)chromen-4-one can be synthesized through a multistep process involving the reaction of 3,4-dihydroxybenzaldehyde with 3-methyl-2-butanone, followed by the reaction of the resulting compound with 4-methoxyphenylboronic acid. The final step involves the reaction of the intermediate product with morpholine and 1,2-dibromoethane. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
3-(4-Methoxyphenyl)-8-methyl-7-(2-morpholin-4-ylethoxy)chromen-4-one has been extensively studied in various fields of scientific research, including cancer, inflammation, neurodegenerative diseases, and metabolic disorders. In cancer research, 3-(4-Methoxyphenyl)-8-methyl-7-(2-morpholin-4-ylethoxy)chromen-4-one has shown promising results as an inhibitor of PI3K, a key signaling pathway that is frequently dysregulated in cancer cells. Inflammation is another area where 3-(4-Methoxyphenyl)-8-methyl-7-(2-morpholin-4-ylethoxy)chromen-4-one has been studied, with researchers investigating its potential as an anti-inflammatory agent. In neurodegenerative diseases, 3-(4-Methoxyphenyl)-8-methyl-7-(2-morpholin-4-ylethoxy)chromen-4-one has been shown to protect against neuronal damage and improve cognitive function. In metabolic disorders, 3-(4-Methoxyphenyl)-8-methyl-7-(2-morpholin-4-ylethoxy)chromen-4-one has been studied for its potential to regulate glucose metabolism and improve insulin sensitivity.
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-8-methyl-7-(2-morpholin-4-ylethoxy)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-16-21(28-14-11-24-9-12-27-13-10-24)8-7-19-22(25)20(15-29-23(16)19)17-3-5-18(26-2)6-4-17/h3-8,15H,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXYTYWIJGIBMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)OC)OCCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-8-methyl-7-(2-morpholin-4-ylethoxy)chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


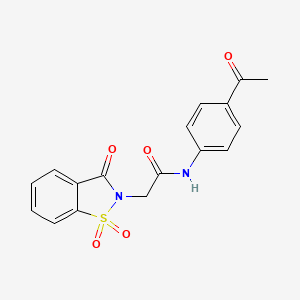
![2-[(3-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2792796.png)

carboxamide](/img/structure/B2792798.png)
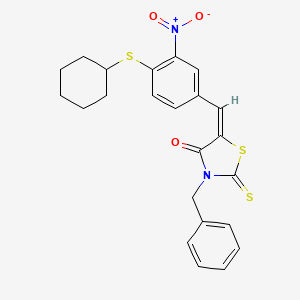
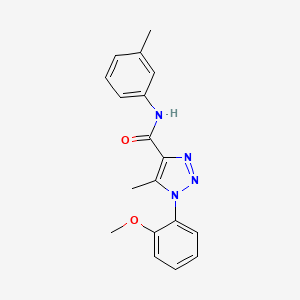
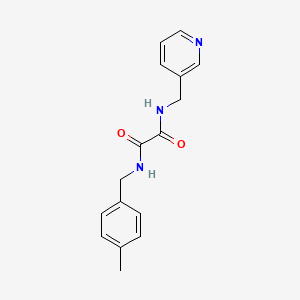
![7-[2-(4-Chlorophenyl)-2-oxoethyl]-3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium bromide](/img/structure/B2792808.png)
![(3,5-Dimethoxyphenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2792809.png)
![8-(3-chloro-4-methylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2792811.png)
![rel-(1S,2R,6S)-3-azabicyclo[4.1.0]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2792812.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2792814.png)
